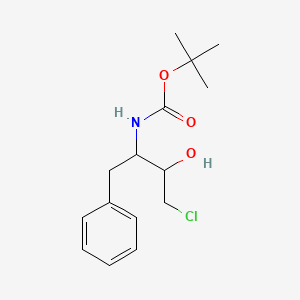
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxy group on a phenylbutan-2-yl backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro and hydroxy substituted phenylbutan-2-yl precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality for various applications .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted carbamates .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in the design of inhibitors or modulators of specific biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals. Its unique chemical structure makes it valuable in the formulation of products requiring specific functional properties .
作用機序
The mechanism of action of tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate derivative used in various chemical reactions.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate with a different substitution pattern on the phenyl ring.
Uniqueness: tert-Butyl (4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to the presence of both chloro and hydroxy groups on the phenylbutan-2-yl backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives .
特性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC名 |
tert-butyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19) |
InChIキー |
GFGQSTIUFXHAJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














